2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid
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Overview
Description
2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a butoxyaniline group and a diacetic acid moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid typically involves the reaction of 4-butoxyaniline with ethyl chloroacetate under basic conditions to form an intermediate. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxyaniline group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. Additionally, its functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminediacetic acid (EDDA): A derivative of glycine with similar chelating properties.
2,2’-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid: A compound with a methoxyaniline group instead of a butoxyaniline group.
Uniqueness
2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butoxyaniline group enhances its solubility and interaction with various substrates, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
71737-97-8 |
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Molecular Formula |
C16H22N2O6 |
Molecular Weight |
338.36 g/mol |
IUPAC Name |
2-[[2-(4-butoxyanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C16H22N2O6/c1-2-3-8-24-13-6-4-12(5-7-13)17-14(19)9-18(10-15(20)21)11-16(22)23/h4-7H,2-3,8-11H2,1H3,(H,17,19)(H,20,21)(H,22,23) |
InChI Key |
QIWOCPPDMZGNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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